molecular formula C14H14ClN3O4 B2689396 5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 321430-78-8

5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2689396
CAS RN: 321430-78-8
M. Wt: 323.73
InChI Key: UGEWOHGUTHSGRU-UHFFFAOYSA-N
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Description

The compound “5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” has a CAS Number of 321430-78-8 . It has a molecular weight of 323.74 and its IUPAC name is 5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code of the compound is 1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)10(16)7-22-9-5-3-4-8(15)6-9/h3-6H,7,16H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 451.6±55.0 °C at 760 mmHg . The flash point is 226.9±31.5 °C .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-[2-(3-chlorophenoxy)ethanimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)10(16)7-22-9-5-3-4-8(15)6-9/h3-6,16,19H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOLPPUUHXDTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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